

Technical Support Center: Mitigating TNO155 (LY6) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHP2 inhibitor LY6	
Cat. No.:	B11934237	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the toxicity of the SHP2 inhibitor, TNO155 (formerly LY6), in animal models.

Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its mechanism of action?

A1: TNO155 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2] TNO155 binds to a tunnel-like allosteric site on SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from interacting with its substrates, thereby inhibiting downstream signaling in pathways such as the RAS-MAPK pathway.[3]

Q2: What are the most common toxicities observed with TNO155 in animal models?

A2: Based on clinical and preclinical data, the most commonly observed on-target toxicities associated with SHP2 inhibition, including with TNO155, are peripheral edema, decreased cardiac ejection fraction, and hematological toxicities such as thrombocytopenia and neutropenia.[1][4][5] These are generally considered on-target effects due to the role of SHP2 in various physiological processes.

Q3: What is the maximum tolerated dose (MTD) of TNO155 in mice?



A3: Preclinical studies in murine neuroblastoma models have established a maximum tolerated dose (MTD) of 20 mg/kg of TNO155 administered twice per day via oral gavage. At this dose, no significant drug-related toxicities were reported for at least 21 days of treatment.[4][6]

Q4: Are there any known off-target effects of TNO155?

A4: Some allosteric SHP2 inhibitors have been shown to have off-target effects, such as the inhibition of autophagy by accumulating in the lysosome in a SHP2-independent manner.[7] While this has been noted for other SHP2 allosteric inhibitors, it is a potential consideration for researchers using TNO155. It is important to design experiments that can distinguish between on-target and potential off-target effects.

Troubleshooting Guides Issue 1: Severe Edema Development in a Treatment Group

Symptoms: Observable swelling in the paws, limbs, or generalized edema in a significant portion of the animals in the TNO155 treatment group.

Possible Causes:

- Dose is too high: The administered dose may be exceeding the MTD for the specific animal strain or model.
- On-target toxicity: Edema is a known on-target toxicity of SHP2 inhibitors.
- Compounding factors: The tumor model itself or co-administered therapies may exacerbate fluid retention.

Troubleshooting Steps:

- Dose De-escalation: Immediately consider reducing the dose of TNO155 in subsequent cohorts.
- Intermittent Dosing: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off) to allow for physiological recovery.[8][9]



- Supportive Care: Provide supportive care as per institutional guidelines, which may include monitoring of hydration and nutritional status.
- Quantitative Monitoring: Implement a quantitative method to monitor edema progression (see Experimental Protocols section).
- Histopathological Analysis: At the end of the study, perform histopathological analysis of affected tissues to understand the nature of the edema.

Issue 2: Signs of Cardiotoxicity

Symptoms: Lethargy, shortness of breath, or unexpected mortality in the TNO155 treatment group.

Possible Causes:

- On-target cardiotoxicity: SHP2 plays a role in cardiac function, and its inhibition can lead to decreased ejection fraction.
- Dose-dependent toxicity: Higher doses of TNO155 are more likely to induce cardiotoxicity.

Troubleshooting Steps:

- Non-invasive Monitoring: If available, perform serial echocardiography to monitor cardiac function (see Experimental Protocols section).
- Cardiac Biomarkers: Collect blood samples to analyze cardiac biomarkers such as NT-proANP and NT-proBNP.[10][11]
- Dose and Schedule Modification: Reduce the dose or switch to an intermittent dosing schedule to mitigate cardiac stress.
- Necropsy and Histopathology: Perform detailed gross necropsy and histopathological examination of the heart for any signs of cardiac damage in animals that are euthanized or found deceased.

Issue 3: Hematological Abnormalities



Symptoms: Bleeding, petechiae (small red or purple spots on the skin), or signs of infection in the TNO155 treatment group.

Possible Causes:

- On-target hematological toxicity: SHP2 is involved in hematopoiesis, and its inhibition can lead to cytopenias.
- Myelosuppression: TNO155 may have a direct suppressive effect on the bone marrow.

Troubleshooting Steps:

- Complete Blood Count (CBC): Perform regular CBCs to monitor platelet, neutrophil, and other blood cell counts (see Experimental Protocols section).
- Dose Adjustment: Based on the severity of the hematological toxicity, consider dose reductions or treatment holidays.
- Supportive Care: Provide supportive care for animals with severe cytopenias as per veterinary recommendations and institutional guidelines.
- Bone Marrow Analysis: At necropsy, collect bone marrow for histopathological evaluation to assess cellularity and hematopoietic lineages.

Quantitative Data

Table 1: Preclinical Tolerability of TNO155 in Murine Models

Animal Model	Dosing Regimen	Observed Toxicities	Reference
NOD/SCID Mice	20 mg/kg, twice daily (MTD) via oral gavage	No drug-related toxicities observed for at least 21 days	[4][6]

| Zebrafish | MTD established via submersion in drug-dissolved water | Not specified |[4][6] |



Table 2: Common Adverse Events of TNO155 in Clinical Trials (for reference in preclinical monitoring)

Adverse Event	Grade	Frequency	Reference
Peripheral Edema	Any	26%	[5]
Increased Blood Creatine Phosphokinase	Any	28%	[5]
Diarrhea	Any	26%	[5]
Acneiform Dermatitis	Any	23%	[5]
Decreased Platelets	≥3	4%	[5]
Decreased Neutrophils	≥3	3%	[5]

| Decreased Ejection Fraction | Any | Reported |[4] |

Experimental Protocols

Protocol 1: Quantification of Peripheral Edema in Mice

- Caliper Measurement:
 - · Gently restrain the mouse.
 - Using a digital caliper, measure the thickness of the hind paw or the diameter of the limb at a consistent anatomical location.
 - Take measurements at baseline and at regular intervals throughout the study.
 - Calculate the percentage increase in thickness or diameter compared to baseline.
- Evans Blue Dye Extravasation (Terminal Procedure):
 - Anesthetize the mouse and inject Evans Blue dye (1.25% w/v in saline) intravenously.[12]



- After a set circulation time (e.g., 30 minutes), euthanize the animal and perfuse with saline to remove intravascular dye.
- Dissect the edematous tissue and a control tissue.
- Incubate the tissues in formamide to extract the Evans Blue dye.
- Measure the absorbance of the formamide extract spectrophotometrically and quantify the amount of dye extravasation as an indicator of vascular permeability and edema.

Protocol 2: Assessment of Cardiotoxicity in Mice

- Echocardiography:
 - Anesthetize the mouse using a regimen that has minimal impact on cardiovascular function (e.g., isoflurane).
 - Place the mouse in a supine position on a temperature-controlled platform to maintain body temperature at 37°C.[6]
 - Use a high-resolution imaging system with a high-frequency transducer (e.g., 22-55 MHz).
 [6]
 - Obtain standard views such as the parasternal long-axis (PLAX) and short-axis (PSAX)
 views.[7][13]
 - Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and cardiac output.
 - Perform measurements at baseline and at regular intervals during the study.
- Cardiac Biomarker Analysis:
 - Collect blood samples via a suitable method (e.g., retro-orbital sinus, submandibular vein).
 - Process the blood to obtain serum or plasma.



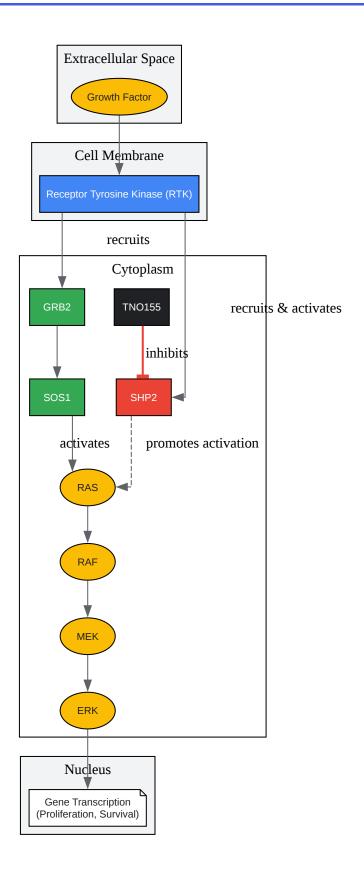
- Use commercially available ELISA kits to measure the levels of cardiac biomarkers such as NT-proANP and NT-proBNP.[10][11]
- Compare the levels in treated animals to those in control animals.

Protocol 3: Hematological Analysis in Mice

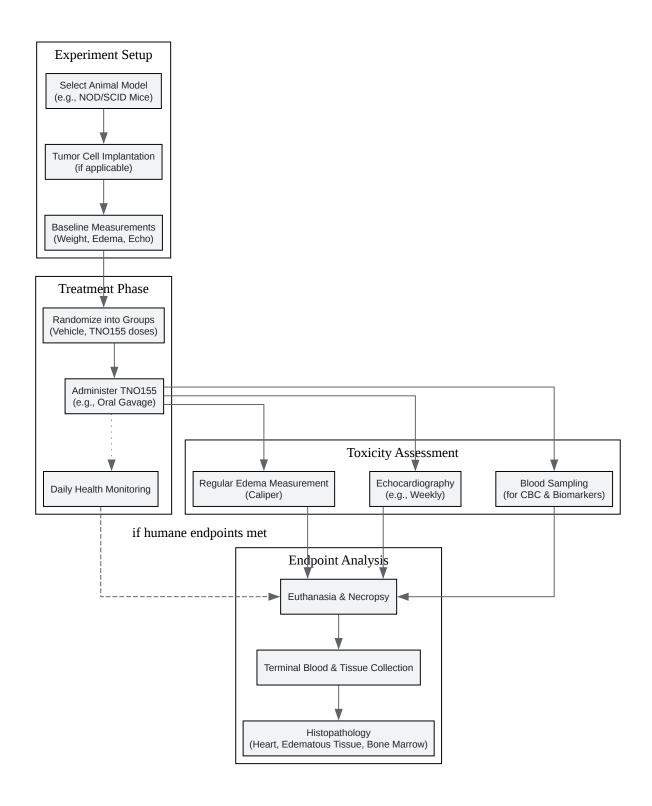
- Blood Collection:
 - Collect a small volume of blood (typically 50-100 μL) from a suitable site (e.g., saphenous vein, submandibular vein) into tubes containing an anticoagulant (e.g., EDTA).
- Complete Blood Count (CBC):
 - Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as:
 - White blood cell (WBC) count and differential
 - Red blood cell (RBC) count
 - Hemoglobin (Hgb)
 - Hematocrit (Hct)
 - Platelet (PLT) count
- Data Analysis:
 - Compare the hematological parameters of the TNO155-treated group to the vehicle control group at each time point.
 - Monitor for trends such as neutropenia or thrombocytopenia over the course of the study.

Visualizations













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- To cite this document: BenchChem. [Technical Support Center: Mitigating TNO155 (LY6)
 Toxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11934237#mitigating-toxicity-of-shp2-inhibitor-ly6-in-animal-models]

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